molecular formula C7H10N2OS B2487630 N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide CAS No. 77223-18-8

N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2487630
CAS No.: 77223-18-8
M. Wt: 170.23
InChI Key: WWBMJZHDVBBRKS-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and reactivity, making it a versatile scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4,5-dimethylthiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 4,5-dimethylthiazole with acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can induce oxidative stress in microbial cells, leading to cell death .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its role in various biological activities. The molecular formula for this compound is C7H10N2SC_7H_10N_2S, with a molecular weight of approximately 158.23 g/mol. The thiazole moiety enhances its interaction with biological targets due to its ability to form hydrogen bonds and participate in π-π stacking interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites.
  • Cell Cycle Modulation : The compound can induce cell cycle arrest in cancer cells, particularly at the G1 phase.
  • Apoptosis Induction : It triggers programmed cell death in certain cancer cell lines.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.25 μg/mLEffective against biofilms
Escherichia coli0.50 μg/mLModerate activity
Candida albicans16.69–78.23 μMAntifungal activity noted

Research indicates that the compound's efficacy against Staphylococcus aureus includes significant inhibition of biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.15Induces apoptosis and cell cycle arrest
MDA-MB-2316.77Inhibits VEGFR-2 signaling pathway
A549Not reportedPotential apoptosis induction observed

The compound has shown promising results in inhibiting the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in breast cancer management .

Case Study 2: Antibacterial Efficacy

In another study focusing on bacterial infections, this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its ability to disrupt biofilm formation makes it a candidate for further development as an antimicrobial agent .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-5(2)11-7(8-4)9-6(3)10/h1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBMJZHDVBBRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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